molecular formula C9H7ClN2OS B2935621 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde CAS No. 692287-27-7

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2935621
CAS No.: 692287-27-7
M. Wt: 226.68
InChI Key: CIKCEQSMBBBVAQ-UHFFFAOYSA-N
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Description

“1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde is utilized in the synthesis of various heterocyclic compounds due to its reactivity, particularly in forming azole derivatives. For instance, derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole are synthesized through reactions involving the aldehyde group of similar compounds, showcasing the compound's versatility in creating structurally diverse molecules. These processes involve steps like Cl → Li exchange, nucleophilic displacement, and reactions with ethyl 2-mercaptoacetate, leading to compounds with potential biological and chemical applications (Athmani, Farhat, & Iddon, 1992). Furthermore, the crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined to understand their molecular conformation, highlighting the importance of structural analysis in designing new molecules with desired properties (Xu & Shi, 2011).

Heterocyclic Compound Synthesis

The chemical's reactivity is further exploited in the synthesis of pyrrolo[2,1-b]thiazoles, demonstrating its role in constructing complex heterocyclic systems. Such synthetic routes clarify previous literature confusion and offer new methodologies for producing derivatives with high yield, contributing to the development of pharmaceuticals and materials science (Brindley, Gillon, & Meakins, 1986). Additionally, the formation of Schiff bases from similar compounds and chitosan reveals the compound's utility in creating new materials with antimicrobial properties, indicating its relevance in biomedical applications (Hamed et al., 2020).

Molecular Interaction and Stability Studies

The compound's derivatives also serve as a basis for studying molecular interactions and stability, such as the rotational isomerism observed in pyrrolo[2,1-b]thiazole-5-carbaldehydes. These studies not only provide insights into the physical and chemical properties of these molecules but also assist in the rational design of compounds for specific functions (Mackie et al., 1973).

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-9-11-4-8(14-9)5-12-3-1-2-7(12)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCEQSMBBBVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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